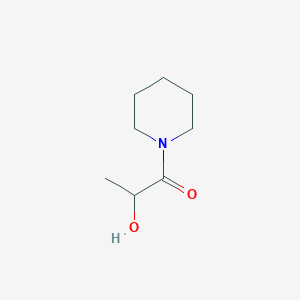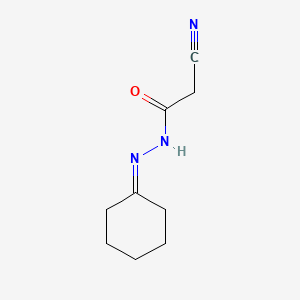![molecular formula C13H13N5O4S B12000393 N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide CAS No. 30515-58-3](/img/structure/B12000393.png)
N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a thiazole ring, a nitro group, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclization of tosylhydrazones with 2-(dimethylamino)malononitrile, promoted by zinc triflate (Zn(OTf)2) . This reaction provides an efficient strategy for synthesizing substituted thiazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized thiazoles.
Applications De Recherche Scientifique
N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((2Z)-3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidene)isonicotinamide involves its interaction with specific molecular targets. The compound’s thiazole ring and nitro group play crucial roles in its reactivity. It can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(dimethylamino)ethyl)maleimide
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
- 2-(dimethylamino)ethyl chloride hydrochloride
Uniqueness
Its thiazole ring and nitro group make it particularly versatile for various chemical reactions and scientific research applications .
Propriétés
Numéro CAS |
30515-58-3 |
|---|---|
Formule moléculaire |
C13H13N5O4S |
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13N5O4S/c1-16(2)10(19)7-17-8-11(18(21)22)23-13(17)15-12(20)9-3-5-14-6-4-9/h3-6,8H,7H2,1-2H3 |
Clé InChI |
LFVWDROJANTKDG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN1C=C(SC1=NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)


![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)



![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)

